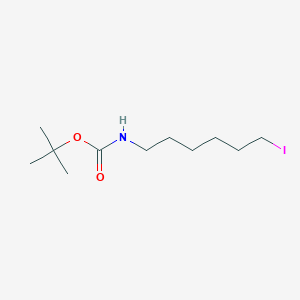![molecular formula C15H15ClN2O2S B060777 2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide CAS No. 175202-85-4](/img/structure/B60777.png)
2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide
Übersicht
Beschreibung
"2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide" is a compound that belongs to a class of chemicals known for their diverse range of biological activities and chemical properties. Its synthesis and analysis are crucial for understanding its potential applications and interactions within various chemical and biological environments.
Synthesis Analysis
The synthesis of compounds related to "2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide" often involves multiple steps, including halogenation, methylation, and condensation reactions. For instance, compounds with similar structural frameworks are synthesized through pathways that may involve etherification, reduction, diazotization, and hydrolysis reactions to achieve the desired molecular structure with high yields (Quan, 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic and analytical techniques, including X-ray diffraction, infrared spectroscopy, 1H NMR, 13C NMR spectroscopy, and mass spectrometry. These techniques provide valuable insights into the compound's geometry, bond lengths, bond angles, and overall molecular conformation (A. Suhta et al., 2024).
Chemical Reactions and Properties
The chemical reactivity of "2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide" and its analogs involves interactions with various reagents and conditions, leading to a range of chemical transformations. These reactions are essential for modifying the compound's structure and enhancing its biological or chemical properties. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate have been explored to produce mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the versatility of related compounds in synthetic chemistry (C. Corral & J. Lissavetzky, 1984).
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Evaluation:
- A study focused on synthesizing novel heterocyclic compounds derived from a similar structure, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. The compounds were evaluated for their lipase and α-glucosidase inhibition, showing significant anti-lipase and anti-α-glucosidase activities in certain compounds (Bekircan, Ülker, & Menteşe, 2015).
2. Photocatalytic Mineralization:
- Another study investigated the photocatalytic degradation of diclofop-methyl, which leads to the formation of similar chemical structures. The research highlighted the efficiency of photocatalytic processes in degrading complex organic compounds in environmental contexts (Devi & Krishnamurthy, 2009).
3. Antimicrobial Properties:
- Research on formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, closely related to the compound , revealed moderate antimicrobial activities against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
4. Agricultural and Industrial Applications:
- New chemicals containing two diphenylaminomethane groups, linked together by a moiety other than oxygen, e.g., 1,2-bis[4-(3-methyl-alpha-aminobenzyl)phenoxy]ethane, have been found effective as antimicrobial agents useful as agricultural or industrial fungicides and bactericides (Downs, 1972).
5. Environmental Degradation Studies:
- Studies on the oxidative transformation of related compounds like triclosan and chlorophene by manganese oxides provided insights into the environmental degradation processes of similar chemical structures (Zhang & Huang, 2003).
Safety and Hazards
Wirkmechanismus
- Its thiazole ring (Fig. 1) contains a sulfur atom, which can participate in nucleophilic or electrophilic reactions .
- The aromaticity of the thiazole ring allows for potential electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
- Thiazoles are found in various biologically active compounds, such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), antifungal drugs (e.g., Abafungin), and antineoplastic drugs (e.g., Tiazofurin) .
Mode of Action
Biochemical Pathways
Result of Action
Its unique properties make it an exciting area for scientific exploration! 🌟 . If you have any more questions or need additional information, feel free to ask!
Eigenschaften
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfanylmethyl]phenoxy]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-12-5-7-13(8-6-12)21-10-11-3-1-2-4-14(11)20-9-15(19)18-17/h1-8H,9-10,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJNLFBIXACHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381187 | |
| Record name | 2-(2-{[(4-Chlorophenyl)sulfanyl]methyl}phenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[(4-Chlorophenyl)thio]methyl}phenoxy)ethanohydrazide | |
CAS RN |
175202-85-4 | |
| Record name | 2-[2-[[(4-Chlorophenyl)thio]methyl]phenoxy]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-{[(4-Chlorophenyl)sulfanyl]methyl}phenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




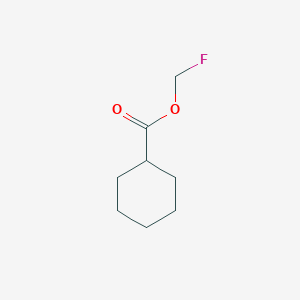


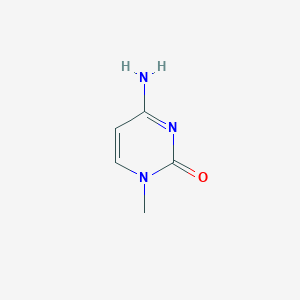
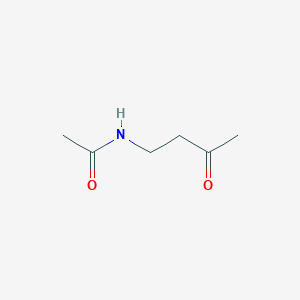


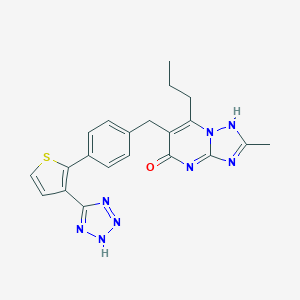

![(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B60723.png)

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)
